molecular formula C22H24N4O5S B2852341 N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 954695-55-7

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2852341
CAS RN: 954695-55-7
M. Wt: 456.52
InChI Key: CCXJCIPXSMIDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. DMXAA was initially discovered in the late 1990s and has since been extensively studied for its potential as a cancer treatment.

Mechanism of Action

DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce tumor cell death through a process called apoptosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, a process called angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α and IFN-α, which are involved in immune system activation and tumor cell death. DMXAA also inhibits the formation of new blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, DMXAA has been shown to increase the permeability of blood vessels in tumors, allowing for increased delivery of chemotherapy drugs to the tumor site.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer types. This makes it a potentially useful tool for studying cancer biology and testing new cancer treatments. However, DMXAA has also been shown to have variable efficacy in different cancer types and in different animal models, which can make it difficult to interpret study results.

Future Directions

There are several future directions for DMXAA research. One area of focus is identifying the optimal dosing and scheduling of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is identifying biomarkers that can predict which patients are most likely to benefit from DMXAA treatment. Finally, there is ongoing research into developing new DMXAA analogs with improved efficacy and reduced toxicity.

Synthesis Methods

DMXAA is synthesized by reacting 2,4-dimethylbenzylamine with acetic anhydride to form 2,4-dimethylbenzylacetamide. This intermediate is then reacted with thionyl chloride to form 2,4-dimethylbenzyl chloride, which is then reacted with potassium cyanate to form 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazole. This compound is then reacted with 4-(morpholinosulfonyl)benzoyl chloride to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, colon, and prostate cancers. DMXAA has also been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.

properties

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-3-4-18(16(2)13-15)14-20-24-25-22(31-20)23-21(27)17-5-7-19(8-6-17)32(28,29)26-9-11-30-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJCIPXSMIDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.